molecular formula C16H15N3O3S B2641621 N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-95-8

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2641621
CAS RN: 851979-95-8
M. Wt: 329.37
InChI Key: RDAXIHTWERGHHS-UHFFFAOYSA-N
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Description

“N’-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is a chemical compound with a complex structure . It belongs to the class of benzothiazoles, known for their wide range of biological activities and applications in organic synthesis.


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents. For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties.


Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties . These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include a molecular formula of C21H22N4O6S3, an average mass of 522.618 Da, and a monoisotopic mass of 522.070129 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 131.7±0.4 cm3, and a polar surface area of 189 Å2 .

Scientific Research Applications

properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXIHTWERGHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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